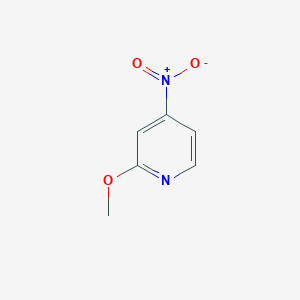

2-Methoxy-4-nitropyridine

Vue d'ensemble

Description

2-Methoxy-4-nitropyridine is a chemical compound . It is used as a photometric reagent for the determination of ethinylestradiol (ETE), a semi-synthetic estrogen that is widely used in oral contraceptives .

Synthesis Analysis

The synthesis of 2-Methoxy-4-nitropyridine involves a two-step process. The first step is the nitration of pyridine N-oxide with HNO and H2SO to give 4-nitropyridine N-oxide. The second step is the reaction of 4-nitropyridine N-oxide with PCl to give the final product . Another synthesis method involves the preparation of a Schiff base ligand derived from 5-nitropyridine-2-amine with 4-hydroxy-3-methoxybenzaldehyde .Molecular Structure Analysis

The molecular structure and electronic properties of 2-Methoxy-4-nitropyridine have been investigated using X-ray diffraction (XRD) and sophisticated computational methodologies . The XRD findings validate the compound’s orthorhombic crystallization in the P21212 space group, composed of a pyridine core flanked by two phenyl rings .Physical And Chemical Properties Analysis

2-Methoxy-4-nitropyridine has a melting point of 104-108 °C (lit.) and a boiling point of 277.46°C (rough estimate). It has a density of 0.45 and a refractive index of 1.5100 (estimate). It is insoluble in water .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Processes : The synthesis of various nitropyridine derivatives, including 2-Methoxy-4-nitropyridine, often involves multi-step processes with specific reactions such as nitration, ammoniation, and oxidation. For example, the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine involves these steps and achieves a yield of 60.6% (Fan Kai-qi, 2009).

- Chemical Behavior in Nitration Reactions : In nitration studies, the behavior of related compounds like 2-methoxy-3-hydroxypyridine was investigated, highlighting the orientation of nitro groups in the pyridine ring (L. D. Smirnov et al., 1971).

Pharmaceutical and Biomedical Applications

- Potential in Biomedical Applications : Investigations on molecules like 2-amino-6-methoxy-3-nitropyridine have shown promising biomedical applications. For example, studies on its vibrational spectra and molecular structure suggest potential uses in pharmaceuticals due to intramolecular charge transfers and interactions typical of pharmaceutical compounds (S. Premkumar et al., 2015).

- Non-Linear Optical Activity : Certain derivatives have shown significant non-linear optical (NLO) activity, which is crucial in the development of new optical materials. This is indicated by first-order hyperpolarizability calculations, making them candidates for advanced material science applications (S. Premkumar et al., 2015).

Chemical Reactions and Analysis

- Methoxybenzylation Reactions : Compounds like 2-(4-Methoxybenzyloxy)-3-nitropyridine have been used in methoxybenzylation reactions with hydroxy groups, demonstrating the versatility of nitropyridine derivatives in organic synthesis (Masakazu Nakano et al., 2001).

- X-ray and Spectroscopic Analysis : Studies involving derivatives like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile showcase the detailed structural analysis possible through X-ray and spectroscopic methods, enhancing our understanding of the chemical properties and reactivity of these compounds (Marijana Jukić et al., 2010).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-methoxy-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6-4-5(8(9)10)2-3-7-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCQTLLPQFAGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50708766 | |

| Record name | 2-Methoxy-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50708766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-nitropyridine | |

CAS RN |

18614-54-5 | |

| Record name | 2-Methoxy-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50708766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

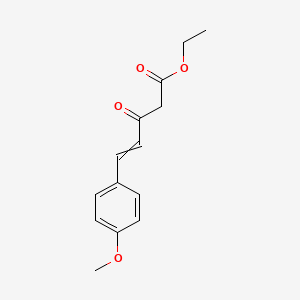

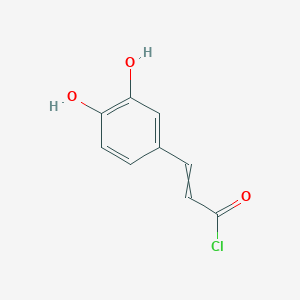

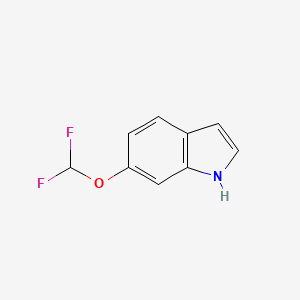

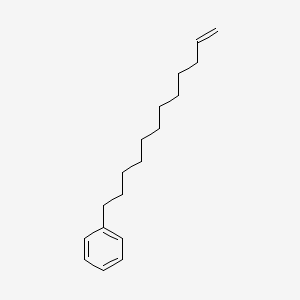

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-methoxy-4-nitropyridine in the synthesis of nucleoside analogs?

A1: 2-Methoxy-4-nitropyridine serves as a crucial starting material for synthesizing various nucleoside analogs, specifically those structurally related to 5-fluorouracil and 5-fluorocytosine [, ]. These analogs are of significant interest due to their potential antiviral and anticancer activities. The presence of the methoxy and nitro groups in 2-methoxy-4-nitropyridine allows for specific chemical transformations, enabling the construction of the desired nucleoside frameworks.

Q2: How is 2-methoxy-4-nitropyridine used to synthesize 5-fluoro-3-deazacytidine?

A2: The synthesis of 5-fluoro-3-deazacytidine from 2-methoxy-4-nitropyridine involves a multi-step process []. First, 2-methoxy-4-nitropyridine is converted to 4-amino-5-fluoro-2-methoxypyridine through a reduction reaction. This compound then undergoes acetylation and subsequent condensation with a protected ribofuranosyl bromide. Finally, deprotection steps yield the target nucleoside, 5-fluoro-3-deazacytidine.

Q3: Can you elaborate on the importance of characterizing synthesized compounds like those derived from 2-methoxy-4-nitropyridine?

A3: Characterizing the synthesized compounds is crucial for confirming their identity and purity, which is essential for further biological evaluation [, ]. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and UV spectroscopy are employed to verify the structures and study their properties. These characterization data are critical for understanding structure-activity relationships and guiding the development of more potent and selective nucleoside analogs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-Trifluoro-N-[(2S)-1-phenylpropan-2-yl]acetamide](/img/structure/B1505530.png)

![alpha-(Phenylmethyl)[1,1'-biphenyl]-4-methanol](/img/structure/B1505538.png)